molecular formula C19H17NO4 B11394402 N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394402
M. Wt: 323.3 g/mol
InChI Key: YQPRFQNVJNPZMC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethoxyaniline with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or decreased cell proliferation. The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:

    Coumarin: Known for its anticoagulant properties and used in the treatment of blood clotting disorders.

    Flavonoids: A class of compounds with antioxidant and anti-inflammatory properties, commonly found in fruits and vegetables.

    Quinones: Compounds with redox properties, used in various industrial applications and as anticancer agents.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-3-23-14-7-5-13(6-8-14)20-19(22)18-11-16(21)15-9-4-12(2)10-17(15)24-18/h4-11H,3H2,1-2H3,(H,20,22)

InChI Key

YQPRFQNVJNPZMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

Origin of Product

United States

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